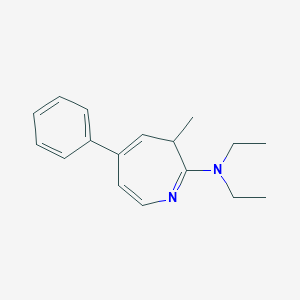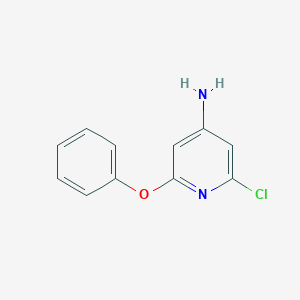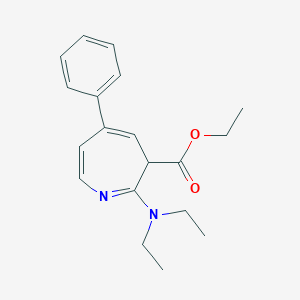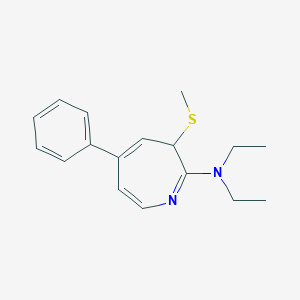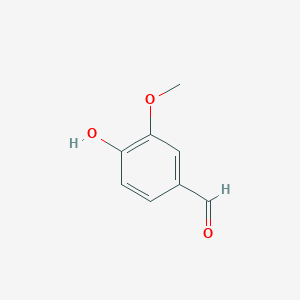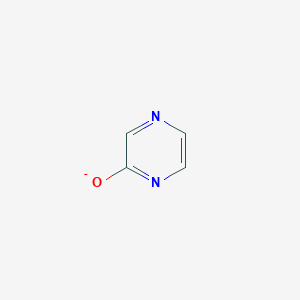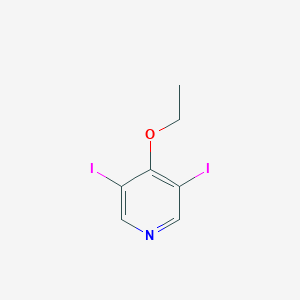
4-Ethoxy-3,5-diiodopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-3,5-diiodopyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two iodine atoms at the 3rd and 5th positions and an ethoxy group at the 4th position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3,5-diiodopyridine typically involves the iodination of 4-ethoxypyridine. One common method includes the use of iodine and a suitable oxidizing agent such as periodic acid (HIO4) or sodium periodate (NaIO4) in the presence of a catalyst like sulfuric acid (H2SO4) and silica gel. The reaction is carried out in water at moderate temperatures (25-50°C) to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact.
化学反应分析
Types of Reactions: 4-Ethoxy-3,5-diiodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridines can be obtained.
Coupling Products: Biaryl compounds with diverse functional groups are formed through coupling reactions.
科学研究应用
4-Ethoxy-3,5-diiodopyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Ethoxy-3,5-diiodopyridine involves its interaction with molecular targets through its iodine atoms and ethoxy group. The iodine atoms can participate in halogen bonding, while the ethoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects .
相似化合物的比较
- 4-Ethoxy-3,5-dibromopyridine
- 4-Ethoxy-3,5-dichloropyridine
- 4-Methoxy-3,5-diiodopyridine
Comparison: 4-Ethoxy-3,5-diiodopyridine is unique due to the presence of iodine atoms, which confer distinct reactivity and interaction profiles compared to bromine or chlorine analogs. The ethoxy group also provides different electronic and steric effects compared to a methoxy group, influencing the compound’s chemical behavior and biological activity .
属性
IUPAC Name |
4-ethoxy-3,5-diiodopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7I2NO/c1-2-11-7-5(8)3-10-4-6(7)9/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCSOMWTJGGDDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC=C1I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7I2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
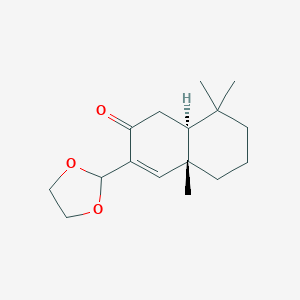
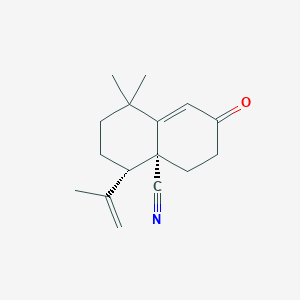

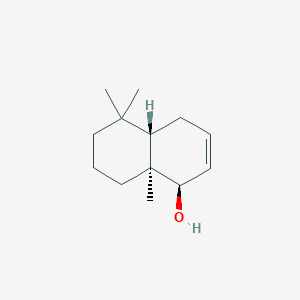
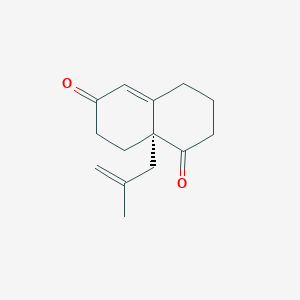
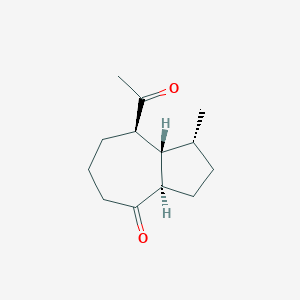
![N,N-diethyl-N-[5-phenyl-3-(phenylsulfanyl)-3H-azepin-2-yl]amine](/img/structure/B372430.png)
